![molecular formula C20H40OSn B14211768 Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane CAS No. 831170-14-0](/img/structure/B14211768.png)
Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ethylcyclohexenyl group through an oxygen atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane typically involves the reaction of tributylstannyl chloride with 2-ethylcyclohex-1-en-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane has several applications in scientific research:
Biology: Investigated for its potential as an antifouling agent due to its biocidal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with nucleophiles, facilitating reactions such as coupling and substitution. The pathways involved include the formation of tin-carbon bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Tributyl(1-ethoxyvinyl)stannane: Similar in structure but with an ethoxyvinyl group instead of an ethylcyclohexenyl group.
Tributylpropynylstannane: Contains a propynyl group, used in different types of organic reactions.
Tributyl(vinyl)stannane: Features a vinyl group, commonly used in Stille coupling reactions.
Uniqueness
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is unique due to the presence of the ethylcyclohexenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
Properties
CAS No. |
831170-14-0 |
|---|---|
Molecular Formula |
C20H40OSn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
tributyl-(2-ethylcyclohexen-1-yl)oxystannane |
InChI |
InChI=1S/C8H14O.3C4H9.Sn/c1-2-7-5-3-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
XNJXKEDPFATTOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(CCCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


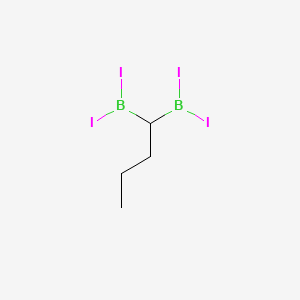
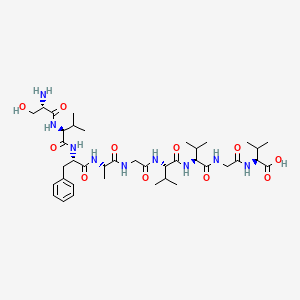
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
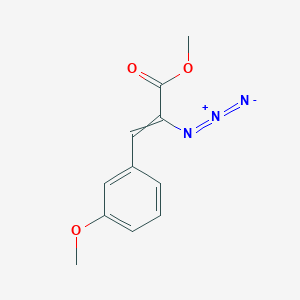
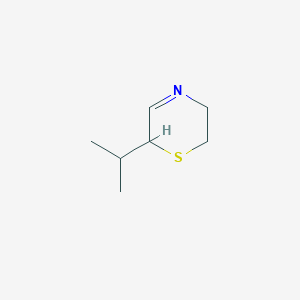
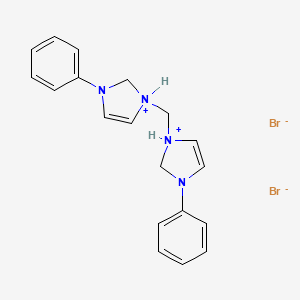
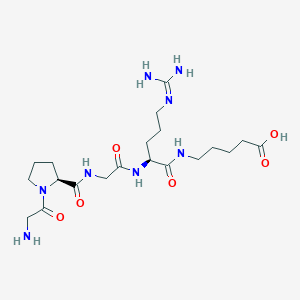
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
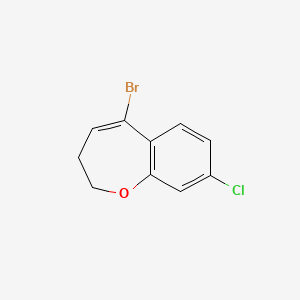
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
